5-Bromo-7-fluoroindoline-2,3-dione

Beschreibung

Contextual Significance of the Indoline-2,3-dione (Isatin) Scaffold in Organic Chemistry

The indoline-2,3-dione, or isatin (B1672199), scaffold is a privileged structure in organic chemistry, recognized for its inherent chemical reactivity and synthetic accessibility. nih.govthieme-connect.de This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with two carbonyl groups, serves as a versatile starting material for the synthesis of a wide variety of more complex heterocyclic compounds. nih.govthieme-connect.deresearchgate.net The reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-position, allows for a range of chemical transformations, including electrophilic and nucleophilic additions, condensations, and ring-opening and ring-expansion reactions. thieme-connect.de This chemical versatility has enabled the construction of diverse molecular architectures, including spiro-heterocyclic systems. researchgate.netbenthamdirect.com

The significance of the isatin scaffold extends beyond its synthetic utility. Isatin and its derivatives are found in nature and have been identified as endogenous compounds in mammals. thieme-connect.de This natural occurrence has spurred considerable interest in their biological activities, which are broad and varied. nih.govresearchgate.net Researchers have extensively explored isatin derivatives for their potential applications in medicinal chemistry, with studies revealing a range of biological effects. nih.govmdpi.com The ability to readily introduce a variety of substituents onto the isatin ring system allows for the fine-tuning of its physicochemical and biological properties, making it a valuable tool in drug discovery and development. researchgate.netnih.gov

Focus on Halogenated Indoline-2,3-dione Derivatives

The introduction of halogen atoms into the isatin scaffold has been a particularly fruitful strategy in the exploration of new chemical entities. Halogenation can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby modulating its chemical reactivity and biological activity. nih.govresearchgate.net

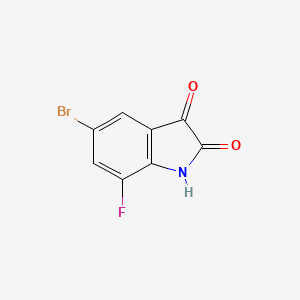

5-Bromo-7-fluoroindoline-2,3-dione is a specific halogenated derivative of isatin that features a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole (B1671886) ring. This particular substitution pattern creates a unique electronic environment within the molecule. Both bromine and fluorine are electron-withdrawing groups, which can impact the reactivity of the carbonyl groups and the aromatic ring. The presence of two different halogens at distinct positions offers opportunities for selective chemical modifications.

Below is a table summarizing the key structural features of this compound:

| Property | Value |

| Chemical Formula | C₈H₃BrFNO₂ |

| IUPAC Name | 5-bromo-7-fluoro-1H-indole-2,3-dione |

| CAS Number | 380431-78-7 |

| Molecular Weight | 244.02 g/mol |

| Appearance | Likely a solid at room temperature |

Note: Physical properties such as melting point and solubility would require experimental determination.

The comprehensive investigation of substituted indoline-2,3-diones, including halogenated derivatives like this compound, is driven by several key factors. The diverse biological activities exhibited by isatin derivatives make them attractive candidates for the development of new therapeutic agents. nih.govmdpi.comfarmaceut.org The ability to systematically modify the isatin scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the rational design of molecules with specific biological targets. nih.govnih.gov

Furthermore, the unique chemical reactivity of substituted isatins makes them valuable building blocks in organic synthesis. thieme-connect.deresearchgate.net They can be used to construct a wide range of heterocyclic compounds that may possess interesting photophysical or material properties. researchgate.net The study of these derivatives contributes to a deeper understanding of fundamental chemical principles and expands the toolbox of synthetic chemists. The exploration of compounds like this compound is therefore a key aspect of advancing both medicinal and materials chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDKCLPACIIYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588465 | |

| Record name | 5-Bromo-7-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874830-75-8 | |

| Record name | 5-Bromo-7-fluoro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874830-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of 5 Bromo 7 Fluoroindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-bromo-7-fluoroindoline-2,3-dione and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In derivatives of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. For instance, in a related compound, 1-allyl-5-bromoindoline-2,3-dione, the allyl group protons resonate at specific chemical shifts, with the vinyl protons appearing as a multiplet in the downfield region. researchgate.net The aromatic protons of isatin (B1672199) derivatives are also clearly distinguishable, providing valuable information for structural confirmation. mdpi.com

Table 1: Illustrative ¹H NMR Data for a Substituted Indoline-2,3-dione Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.06 | t |

| Aromatic-H | 7.30 | d |

| Aromatic-H | 7.40 | t |

| Piperidinyl-H | 1.53 | m |

| Piperidinyl-H | 2.35 | t |

| Piperidinyl-H | 2.83 | t |

| Piperidinyl-H | 3.70 | d |

| Piperidinyl-H | 4.00 | m |

Note: This table is based on data for a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative and serves as an illustrative example of the types of signals observed. mdpi.com d=doublet, t=triplet, m=multiplet.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The carbonyl carbons of the indoline-2,3-dione core are particularly characteristic, appearing at highly deshielded chemical shifts. For example, in a substituted isatin derivative, the two carbonyl carbons (C2 and C3) were observed at approximately 160.58 ppm and 164.60 ppm. mdpi.com The positions of the aromatic and aliphatic carbons are also diagnostic and are influenced by the nature and position of the substituents. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted Indoline-2,3-dione Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | 160.58 |

| C=O (Ketone) | 164.60 |

| Aromatic C | 111.3 - 148.1 |

| Aliphatic C | 33.1 - 56.5 |

Note: This table is based on data for 1-allyl-5-bromoindoline-2,3-dione and a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative to illustrate the typical chemical shift ranges. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of isatin derivatives often involves characteristic losses of CO and other small fragments, which can be used to deduce the structure of the parent molecule. researchgate.net For instance, the mass spectrum of a chlorophenylimino indolinone derivative showed molecular ion peaks corresponding to the chlorine isotopes, which is a key diagnostic feature. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. Typically, isatins exhibit two distinct carbonyl bands. nih.govmdpi.com The N-H stretching vibration of the indole (B1671886) ring also gives rise to a characteristic band. nih.gov The presence of the C-Br and C-F bonds would also be expected to produce absorption bands in the fingerprint region of the IR spectrum.

Table 3: Characteristic IR Absorption Bands for Isatin Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3188 |

| C=O (Ketone) | Stretching | ~1740 |

| C=O (Amide) | Stretching | ~1620 |

Note: This table is based on general data for isatin and its derivatives. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystal structures of isatin derivatives reveal that the indoline (B122111) ring system is generally planar. nih.gov In the case of 5-fluoroindoline-2,3-dione, the heterocyclic ring is essentially planar. researchgate.net The planarity of the ring system is a key structural feature. The substituents on the aromatic ring can influence the crystal packing and intermolecular interactions, such as hydrogen bonding. For example, in the crystal structure of 5-fluoroindoline-2,3-dione, molecules are linked by hydrogen bonds. researchgate.net A study on 5-bromo-1-ethylindoline-2,3-dione showed that the indoline ring system is nearly planar. nih.gov

Table 4: Selected Bond Lengths from X-ray Crystallography of a Related Isatin Derivative

| Bond | Bond Length (Å) |

| C(sp²)-C(sp²) | 1.538 (2) |

| C=O | ~1.21 |

| C-N | ~1.39 |

Note: This data is for N-acetyl-5-fluoro-isatin and serves as a representative example. researchgate.net The C2-C3 bond is notably long for a single bond between two sp² hybridized carbons.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular framework of this compound possesses functional groups that are prime candidates for engaging in significant intermolecular interactions, namely hydrogen and halogen bonding. The isatin core, characterized by an N-H group and two carbonyl groups, facilitates the formation of robust hydrogen bonds.

In analogous brominated isatin structures, such as 7-Bromo-1H-indole-2,3-dione, molecules are observed to form dimers in the solid state through N—H⋯O hydrogen bonds. researchgate.net This dimerization is a common motif in isatin chemistry, where the endocyclic N-H group of one molecule donates a hydrogen bond to the C2-carbonyl oxygen atom of an adjacent molecule, creating a stable cyclic arrangement. For this compound, similar N—H⋯O hydrogen bonding is anticipated to be a primary organizing force in its crystal lattice.

Furthermore, the presence of a bromine atom at the 5-position and a fluorine atom at the 7-position introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site. nih.govnih.govmdpi.com In the crystal structure of 7-bromoisatin, intermolecular Br⋯O close contacts with a distance of 3.085 (2) Å are observed, which are indicative of halogen bonding. researchgate.net These interactions link the hydrogen-bonded dimers into infinite chains. researchgate.net Similarly, in 5-bromo-1-ethylindoline-2,3-dione, a short Br⋯O contact of 3.183 (2) Å contributes to the formation of the three-dimensional structure. nih.govresearchgate.net

The fluorine atom at the 7-position in this compound, being highly electronegative, can influence the electronic distribution of the aromatic ring and potentially participate in weaker C—H⋯F interactions. The interplay of these hydrogen and halogen bonds creates a well-defined and stable supramolecular architecture.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | N-H | C=O | ~2.8-3.0 | researchgate.net |

| Halogen Bond | C-Br | C=O | ~3.0-3.2 | researchgate.netnih.govresearchgate.net |

| Halogen Bond | C-F | - | - | - |

π-π Stacking Interactions in Crystalline Architectures

The planar, aromatic nature of the indoline-2,3-dione core makes it highly conducive to π-π stacking interactions. These interactions are a result of attractive, noncovalent forces between aromatic rings and are fundamental in the assembly of many organic crystalline materials. numberanalytics.comnumberanalytics.com The isatin moiety, with its electron-rich benzene (B151609) ring fused to an electron-deficient five-membered ring, is particularly well-suited for strong antiparallel π-π stacking. auremn.orgresearchgate.net

In the crystal structure of the related 7-bromoisatin, the nine-membered rings of the isatin molecules stack along the a-axis in a parallel slipped π–π arrangement. researchgate.net The key geometric parameters characterizing these interactions are an intercentroid distance of 3.8320 (7) Å and an interplanar distance of 3.341 (2) Å, with a slippage of 1.876 (4) Å. researchgate.net This slipped arrangement, where the rings are offset from a direct face-to-face orientation, is a common and energetically favorable mode of π-π stacking.

| Compound | Stacking Type | Intercentroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) | Reference |

| 7-Bromo-1H-indole-2,3-dione | Parallel Slipped | 3.8320 (7) | 3.341 (2) | 1.876 (4) | researchgate.net |

| 5-bromo-1-ethylindoline-2,3-dione | Parallel Slipped | 3.6107 (14) | - | - | nih.govresearchgate.net |

Computational and Theoretical Investigations of the 5 Bromo 7 Fluoroindoline 2,3 Dione System

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. nih.govnih.gov It provides a robust framework for predicting a wide range of molecular properties by approximating the electron density of a system. For complex heterocyclic systems like substituted isatins, DFT calculations, often using functionals like B3LYP, are employed to elucidate geometric, electronic, and energetic characteristics. uokerbala.edu.iq These theoretical insights are invaluable for understanding the behavior of molecules like 5-Bromo-7-fluoroindoline-2,3-dione.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For isatin (B1672199) and its halogenated derivatives, studies have shown that the keto conformer represents the most stable form. jetir.org The introduction of bromine at position 5 and fluorine at position 7 is expected to modulate the bond lengths, bond angles, and dihedral angles of the indoline-2,3-dione core.

Computational studies on similar 5-halogenated isatins have revealed that electronegative halogen atoms can lead to an increase in the C-C-X endocyclic bond angle at the ipso-carbon atom compared to the standard 120° in a regular hexagon. researchgate.net The optimization process also yields crucial energetic data, such as the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers.

Table 1: Representative Geometric Parameters for a Halogenated Isatin System (Illustrative) Note: This table is illustrative of typical parameters derived from DFT calculations for substituted isatins, as specific data for this compound is not readily available in the cited literature.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O (Ketone) Bond Length | ~1.21 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-Br Bond Length | ~1.91 Å |

| C-F Bond Length | ~1.35 Å |

| N-C (Amide) Bond Length | ~1.39 Å |

| C-C-C (Benzene Ring) Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Substituted Isatins Note: These values are representative examples from computational studies of various isatin derivatives to illustrate the concept.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Isatin | -6.58 | -2.45 | 4.13 |

| 5-Fluoroisatin | -6.72 | -2.68 | 4.04 |

| 5-Chloroisatin | -6.80 | -2.81 | 3.99 |

| 5-Bromoisatin (B120047) | -6.75 | -2.77 | 3.98 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. jetir.orguokerbala.edu.iq It examines the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (like anti-bonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale to represent different electrostatic potential values:

Red: Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of high positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the two carbonyl oxygen atoms, making them primary sites for electrophilic interaction. The area around the N-H group would likely exhibit positive potential (blue), indicating its acidic nature. The halogen atoms would also influence the potential distribution on the aromatic ring.

Computational methods, particularly DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. jetir.org The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Theoretical calculations of chemical shifts are highly valuable as they can aid in the interpretation of experimental NMR spectra and help confirm the structure of a synthesized compound. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimentally obtained data allows for a detailed structural validation. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or intermolecular interactions present in the experimental sample but not accounted for in the gas-phase calculation.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 (Amide C=O) | 183.1 | 182.6 |

| C3 (Ketone C=O) | 160.5 | 160.1 |

| C4 | 120.8 | 120.2 |

| C5 (C-Br) | 118.5 | 118.1 |

| C6 | 136.7 | 136.1 |

| C7 (C-F) | 150.3 | 149.9 |

Tautomerism Studies: Keto-Enol Equilibrium and Interconversion

Isatin and its derivatives can exist in different tautomeric forms, most commonly the keto and enol forms. Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In the case of indoline-2,3-dione systems, the equilibrium is between the dione (B5365651) (keto) form and the 3-hydroxy-indol-2-one (enol) form.

Computational studies are instrumental in investigating this tautomeric equilibrium. By calculating the total energies of the different tautomers, their relative stabilities can be determined. beilstein-journals.orgresearchgate.net For isatin and its halogenated derivatives, theoretical calculations have consistently shown that the keto form is significantly more stable than the corresponding enol tautomer. jetir.org The energy barrier for the interconversion between these forms can also be calculated, providing insight into the dynamics of the tautomerization process. The presence of electron-withdrawing groups like bromine and fluorine on the aromatic ring of this compound is expected to further favor the stability of the keto tautomer.

Theoretical Modeling of Tautomeric Forms (e.g., using Ab Initio methods, HyperChem, Avogadro)

Tautomerism is a key phenomenon in heterocyclic compounds like indoline-2,3-diones. This compound can exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The equilibrium between these forms is crucial as it can significantly influence the compound's chemical properties and biological activity.

Theoretical modeling is an indispensable tool for studying these tautomers. Quantum chemical methods, such as Ab Initio calculations and Density Functional Theory (DFT), are employed to determine the optimized geometry and relative stability of each tautomer. Software packages like Gaussian, HyperChem, and Avogadro are commonly used to perform these calculations.

Ab Initio Methods: These calculations are based on first principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate descriptions of the electronic structure and energy of the tautomers. For instance, calculations on related 5-substituted isatins have been performed at the MP2/aug-cc-pVTZ level to study their molecular structures. researchgate.net

Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, offer a balance between computational cost and accuracy, making them highly suitable for studying organic molecules. researchgate.net These methods would be used to calculate the total electronic energy of the lactam and lactim tautomers of this compound. The tautomer with the lowest calculated energy is predicted to be the most stable.

The results of such analyses are typically presented in a table comparing the relative energies of the different tautomeric forms.

Table 1: Illustrative Example of Calculated Relative Energies for Tautomers of this compound This table is a hypothetical representation of typical computational results.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Lactam (Keto) Form | B3LYP/6-311++G(d,p) | 0.00 (Reference) |

| Lactim (Enol) Form | B3LYP/6-311++G(d,p) | +5.8 |

This illustrative data suggests that the lactam form is more stable than the lactim form by 5.8 kcal/mol, and would thus be the predominant species under equilibrium conditions.

Correlation of Theoretical and Experimental Spectroscopic Data for Tautomers

A critical step in validating theoretical models is the correlation of computed data with experimental results. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide experimental fingerprints of a molecule's structure.

Computational software can predict these spectroscopic properties for each tautomer. For example, vibrational frequency calculations can be performed to generate theoretical IR spectra. The calculated spectrum for each tautomer can then be compared with the experimental IR spectrum. A close match between the calculated and experimental spectra helps to confirm the presence and predominance of a specific tautomer. researchgate.net

Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For the this compound system, key vibrational modes would include the C=O stretching frequencies in the dione ring and the N-H stretch. The positions of these bands differ significantly between the lactam and lactim forms, providing a clear basis for comparison. For example, a harmonic vibrational analysis of isatin has been used to understand its v(CO) modes. researchgate.net

NMR Chemical Shifts: The chemical shifts of atoms like ¹H, ¹³C, and ¹⁵N can also be calculated. These theoretical shifts for each tautomer can be compared against experimental NMR data to provide further evidence for the dominant tautomeric structure in solution.

Table 2: Example Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table is a hypothetical representation to illustrate the correlation process.

| Vibrational Mode | Experimental | Calculated (Lactam) | Calculated (Lactim) |

| N-H Stretch | 3250 | 3245 | - |

| O-H Stretch | - | - | 3550 |

| C=O Stretch (C2) | 1755 | 1760 | 1720 |

| C=O Stretch (C3) | 1730 | 1735 | - |

| C=N Stretch | - | - | 1650 |

The strong agreement between the experimental data and the calculated frequencies for the lactam form in this example would provide compelling evidence that it is the major tautomer observed.

Molecular Modeling Approaches for Structure-Reactivity Relationships

Molecular modeling provides profound insights into the relationship between a molecule's three-dimensional structure and its chemical reactivity. For this compound, these models can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications and explaining reaction outcomes.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It uses a color gradient to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and positive potential near the N-H proton, indicating their reactivity as hydrogen bond acceptors and donors, respectively. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). Analyzing the distribution and energy of these orbitals helps predict how the molecule will interact with other reagents. In derivatives of bromoindoline-2,3-dione, HOMO and LUMO energies have been evaluated to understand their electronic properties. researchgate.net

Molecular Docking: In the context of medicinal chemistry, molecular modeling can be used to predict how a molecule interacts with a biological target, such as an enzyme. mdpi.com Molecular docking simulations would place the this compound structure into the active site of a target protein to predict its binding orientation and affinity. This information is crucial for understanding structure-activity relationships (SAR) and designing more potent derivatives. mdpi.comnih.gov

By calculating these properties, researchers can build a comprehensive model of the structure-reactivity relationships for this compound, facilitating its application in chemical synthesis and drug design.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 7 Fluoroindoline 2,3 Dione

Fundamental Reaction Pathways: Nucleophilic and Electrophilic Transformations

The reactivity of 5-Bromo-7-fluoroindoline-2,3-dione is largely dictated by the isatin (B1672199) core. The molecule possesses two key reactive sites: the electrophilic C-3 carbonyl carbon and the acidic N-H proton. The electron-withdrawing nature of the bromine and fluorine atoms enhances the electrophilicity of the carbonyl groups and the acidity of the N-H proton compared to unsubstituted isatin.

Nucleophilic Attack: The C-3 carbonyl group is highly susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position. Common nucleophilic additions involve organometallic reagents, enolates, and other carbon-based nucleophiles, leading to the formation of 3-substituted-3-hydroxyindolin-2-one derivatives.

Electrophilic Attack: The nitrogen atom of the indoline (B122111) ring can act as a nucleophile after deprotonation. researchgate.net Treatment with a suitable base generates an isatinate anion, which can then react with various electrophiles. researchgate.net This pathway is commonly used for N-alkylation or N-acylation, allowing for the introduction of diverse substituents on the nitrogen atom, which can significantly modify the molecule's properties.

| Reaction Type | Reactive Site | Reagent Class | Resulting Product |

| Nucleophilic Addition | C-3 Carbonyl | Grignard Reagents, Organolithiums | 3-Alkyl/Aryl-3-hydroxyindolin-2-ones |

| Electrophilic Substitution | N-1 Nitrogen (after deprotonation) | Alkyl halides, Acyl chlorides | N-Substituted isatin derivatives |

Ring Transformations and Rearrangement Reactions

Beyond simple additions and substitutions, the this compound scaffold can undergo more complex transformations involving the rearrangement of its core ring structure.

Ring Expansion Reactions

The indole (B1671886) nucleus can be induced to undergo ring expansion to form larger heterocyclic systems, such as quinolines. One proposed mechanism for such transformations in related indole systems involves an initial cyclopropanation across the C2-C3 double bond, followed by a rearrangement of the unstable cyclopropane intermediate to yield a six-membered ring. beilstein-journals.org While this specific reaction starting from this compound is not extensively detailed, the underlying principles suggest its potential as a pathway for generating novel quinoline-based structures. This transformation highlights a potential, albeit less common, route for skeletal diversification of the isatin core.

Oxidation Reactions of the Indoline-2,3-dione Moiety

The indoline-2,3-dione moiety can be subjected to oxidative cleavage. A common transformation for isatins is the oxidation to the corresponding isatoic anhydride (B1165640). This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in an acidic medium. The process involves the cleavage of the C2-C3 bond, leading to the formation of a six-membered anhydride ring. This transformation converts the indoline scaffold into a different class of heterocyclic compound with its own distinct reactivity.

Condensation Reactions with Multifunctional Reagents

Condensation reactions provide a powerful tool for constructing more complex molecular architectures from the this compound core. The C-3 carbonyl group is the primary site for these reactions, readily reacting with binucleophilic reagents to form new heterocyclic rings.

Synthesis of Indolo[2,3-b]quinoxaline Derivatives

A hallmark reaction of isatins is their condensation with 1,2-diaminobenzenes (o-phenylenediamines) to form indolo[2,3-b]quinoxalines. researchgate.net This reaction proceeds through an initial nucleophilic attack of one amino group on the C-3 carbonyl of this compound, followed by an intramolecular cyclization and dehydration. The resulting planar, tetracyclic indolo[2,3-b]quinoxaline systems are of significant interest due to their structural rigidity and biological activities. nih.gov The substituents on both the isatin and the diamine can be varied to create a library of derivatives.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | o-Phenylenediamine | Indolo[2,3-b]quinoxaline |

| This compound | Substituted o-Phenylenediamine | Substituted Indolo[2,3-b]quinoxaline |

Formation of Schiff Base Derivatives

The C-3 carbonyl group of this compound readily reacts with primary amines and related compounds like hydrazines and hydroxylamines to form Schiff bases (or the corresponding hydrazones and oximes). This condensation reaction typically occurs under mild acidic catalysis and involves the formation of a C=N double bond. The synthesis of Schiff base ligands from isatin derivatives is a common strategy in coordination chemistry and medicinal chemistry. For instance, the condensation of a similar 5-bromo-isatin derivative with a hydrazine compound has been reported to yield a Schiff base ligand capable of coordinating with various metal ions. nih.gov

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Primary Amine (R-NH2) | Schiff Base (Iminoisatin) |

| This compound | Hydrazine (R-NHNH2) | Hydrazone |

| This compound | Hydroxylamine (B1172632) (R-ONH2) | Oxime |

Cycloaddition Reactions for Heterocyclic System Construction

Cycloaddition reactions represent a powerful class of chemical transformations that allow for the rapid assembly of cyclic and heterocyclic frameworks. In the context of this compound, the electron-deficient nature of the C2-C3 bond and the carbonyl groups makes it an excellent substrate for various cycloaddition strategies, leading to the formation of spirocyclic and fused heterocyclic systems.

1,3-Dipolar cycloaddition is a concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered heterocyclic ring. This reaction is a cornerstone in heterocyclic chemistry due to its high degree of stereospecificity and regioselectivity. The indoline-2,3-dione moiety, particularly the C3-carbonyl group or an exocyclic double bond at this position, can act as a potent dipolarophile.

While specific studies on this compound are limited, the reactivity of the closely related 5-bromoisatin (B120047) provides significant insights. Research has demonstrated that N-alkylated 5-bromoisatin derivatives can readily participate in 1,3-dipolar cycloaddition reactions. synblock.com For instance, the reaction of N-allyl-5-bromoisatin with a 1,3-dipole can lead to cycloaddition at either the N-allyl group or the C3-carbonyl group. synblock.com This dual reactivity allows for the synthesis of diverse heterocyclic systems. synblock.com

The general applicability of isatin-derived azomethine ylides in three-component 1,3-dipolar cycloadditions to form functionalized N-fused pyrrolidinyl spirooxindoles further highlights the potential of this compound in such transformations. wikipedia.org The reaction tolerates a wide range of substituents on the isatin ring, suggesting that the bromo and fluoro groups at the 5- and 7-positions would not impede the reaction but rather influence the electronic nature and subsequent reactivity of the resulting products. wikipedia.org

A representative scheme for a 1,3-dipolar cycloaddition involving an isatin derivative is shown below:

| Reactant 1 (Isatin Derivative) | Reactant 2 (1,3-Dipole) | Reactant 3 (Dipolarophile) | Product (Spirooxindole) |

| This compound | Azomethine Ylide | Alkene/Alkyne | Spiropyrrolidine-oxindole |

This table illustrates a potential reaction pathway for this compound based on established isatin chemistry.

Strategic Modifications at Specific Positions (e.g., N, C2, C3, and Aromatic Ring)

The derivatization of the this compound core at its various reactive sites allows for the systematic exploration of its chemical space and the generation of libraries of novel compounds.

N-Position Modification: The nitrogen atom of the indoline ring is a key site for functionalization. Alkylation, arylation, and acylation reactions can be readily achieved at this position. These modifications are crucial as they can influence the solubility, steric environment, and electronic properties of the entire molecule. For instance, N-alkylation of 5-bromoisatin has been shown to be a prerequisite for certain 1,3-dipolar cycloaddition reactions. synblock.com

C2- and C3-Position Modifications: The C2 and C3 carbonyl groups are highly reactive and serve as primary handles for derivatization. The C3-carbonyl group is particularly susceptible to nucleophilic attack, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. This intermediate can then undergo further transformations. Condensation reactions at the C3-position with active methylene compounds are also common, yielding ylidene derivatives that can act as Michael acceptors or dipolarophiles in subsequent reactions.

Aromatic Ring Modification: While the 5-bromo and 7-fluoro substituents are already in place, further modifications to the aromatic ring can be envisioned through palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 position is particularly amenable to reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. Such modifications are instrumental in creating diverse molecular scaffolds.

The table below summarizes the potential strategic modifications for this compound:

| Position | Type of Modification | Potential Reagents | Resulting Functional Group |

| N1 | Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Alkyl/N-Acyl |

| C2 | Carbonyl Chemistry | Grignard reagents, Organolithiums | Tertiary alcohol |

| C3 | Condensation | Active methylene compounds | Ylidene derivatives |

| C5 (Br) | Cross-coupling | Boronic acids, Alkenes, Alkynes | Aryl, Vinyl, Alkynyl |

This table provides a summary of potential derivatization strategies for this compound.

Advanced Applications of 5 Bromo 7 Fluoroindoline 2,3 Dione and Its Chemical Architectures

Role as Versatile Synthetic Intermediates in Organic Synthesis

The chemical architecture of 5-Bromo-7-fluoroindoline-2,3-dione, featuring a reactive dicarbonyl system and strategically placed halogen substituents, makes it a highly valuable intermediate in organic synthesis. Its ability to participate in a wide array of chemical transformations allows for the efficient construction of diverse and complex molecular structures.

Building Blocks for the Construction of Complex Organic Molecules

The indoline-2,3-dione (isatin) scaffold is a well-established building block in the synthesis of heterocyclic compounds. The presence of both bromine and fluorine atoms in this compound offers multiple points for chemical modification, enabling the construction of intricate molecular architectures. The electrophilic C3-carbonyl group readily participates in reactions with various nucleophiles, such as amines and hydrazines, to form a diverse range of derivatives. These reactions are often the initial step in the synthesis of more complex heterocyclic systems, including spiro-oxindoles and other fused-ring structures that are of significant interest in medicinal chemistry.

Precursors for Chemical Entities with Diverse Functional Applications

As a precursor, this compound serves as a starting material for the synthesis of molecules with specific functional applications. The inherent reactivity of the isatin (B1672199) core allows for its conversion into a variety of other chemical entities. For instance, condensation reactions at the C3-position can yield Schiff bases and hydrazones, which are known to possess a wide range of biological activities. The strategic placement of the bromo and fluoro substituents can be exploited in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity and create compounds with tailored electronic and photophysical properties.

Scaffolds for Novel Compound Design

The rigid framework of this compound provides an excellent scaffold for the design of novel compounds. In drug discovery, scaffolds serve as the core structure upon which various functional groups can be appended to optimize biological activity and pharmacokinetic properties. The specific substitution pattern of this compound offers a unique three-dimensional arrangement of atoms that can be utilized to design molecules that fit into the binding sites of biological targets with high specificity. The combination of the planar aromatic ring and the sp³-hybridized carbon at the spiro-center in its derivatives allows for the exploration of new chemical space in the design of bioactive molecules.

Development of Functional Materials and Sensing Technologies

Beyond its role in organic synthesis, this compound and its derivatives are finding applications in the development of advanced functional materials and sensing technologies. The electronic properties conferred by the halogen atoms play a crucial role in these applications.

Application in Dyes and Pigments Development

The isatin core is a known chromophore, and its derivatives have been investigated for their potential as dyes and pigments. The color of these compounds arises from the π-conjugated system within the molecule. Modification of the this compound structure, for example, through reactions at the C3-position, can lead to the synthesis of new molecules with altered absorption and emission properties. The electron-withdrawing nature of the bromine and fluorine atoms can influence the intramolecular charge transfer (ICT) characteristics of the resulting dyes, potentially leading to enhanced color strength and stability.

Chemosensing Agents, particularly for Metal Ions

Derivatives of indolinedione have shown promise as chemosensors, particularly for the detection of metal ions. The design of such sensors often involves the incorporation of a binding site for the target ion and a signaling unit that produces a detectable response, such as a change in color or fluorescence. The nitrogen and oxygen atoms within the this compound scaffold can act as potential coordination sites for metal ions. The synthesis of derivatives that incorporate additional ligating groups can lead to highly selective and sensitive chemosensors. Upon binding to a specific metal ion, the electronic structure of the molecule is perturbed, resulting in a measurable change in its photophysical properties, thereby signaling the presence of the analyte.

Below is a table summarizing the key applications of this compound and its derivatives.

| Application Area | Specific Role of this compound | Key Structural Features Utilized | Resulting Molecular Architectures/Materials |

| Organic Synthesis | Building Block | Reactive dicarbonyl, Halogen substituents | Complex heterocycles, Spiro-oxindoles |

| Precursor | Isatin core, C3-carbonyl reactivity | Schiff bases, Hydrazones, Cross-coupling products | |

| Scaffold | Rigid framework, Specific substitution pattern | Novel bioactive molecules | |

| Functional Materials | Dyes and Pigments | Chromophoric isatin core, Electron-withdrawing groups | Novel dyes with tailored photophysical properties |

| Sensing Technologies | Chemosensing Agent | Coordination sites (N, O), Modifiable scaffold | Selective and sensitive metal ion sensors |

Fundamental Research Tools for Exploring Chemical Reactivity and Catalysis

This compound, a halogenated derivative of isatin, serves as a valuable molecular probe for fundamental research in chemical reactivity and catalysis. The strategic placement of bromine and fluorine atoms on the aromatic ring significantly influences the electronic properties of the indoline-2,3-dione core, making it an excellent substrate for investigating reaction mechanisms and evaluating the efficacy of various catalytic systems. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the C3-carbonyl group, a key reactive site in many transformations involving isatins.

The diverse reactivity of the isatin scaffold allows it to be employed in a wide array of chemical reactions, including multicomponent reactions, cycloadditions, and ring-expansion reactions. By using this compound as a model substrate, researchers can systematically study the impact of catalyst structure, solvent, and reaction conditions on the yield, selectivity, and kinetics of these complex transformations. The presence of the bromine atom also provides a handle for further functionalization through cross-coupling reactions, expanding its utility in exploring novel chemical space.

Probing Reaction Mechanisms

The well-defined structure of this compound allows for detailed mechanistic studies of various organic reactions. For instance, in base-catalyzed reactions, the acidity of the N-H proton is influenced by the electron-withdrawing substituents, affecting the formation of the corresponding anion and its subsequent reactivity. This allows for the investigation of reaction pathways that proceed through anionic intermediates.

In the context of cycloaddition reactions, the electron-deficient nature of the enone system within the this compound molecule makes it a competent dienophile or dipolarophile. Studies involving this substrate can provide valuable insights into the concerted or stepwise nature of these reactions, as well as the factors governing stereoselectivity.

Evaluation of Catalytic Systems

This compound is an effective tool for the development and optimization of new catalysts. Its reactivity with a variety of nucleophiles and reaction partners allows for the screening of different catalyst classes, including metal-based catalysts, organocatalysts, and biocatalysts. The impact of the catalyst on the reaction outcome can be readily assessed by monitoring the conversion of the starting material and the formation of products.

For example, in asymmetric catalysis, this substrate can be used to evaluate the enantioselectivity of chiral catalysts in reactions that generate stereocenters. The rigid framework of the indoline-2,3-dione core facilitates the analysis of the stereochemical course of the reaction.

Below is a data table summarizing the application of substituted isatins as substrates in various catalytic reactions, which provides a framework for understanding how this compound could be similarly employed.

| Reaction Type | Catalyst | Substrate | Key Findings |

| Aldol Reaction | Proline derivatives | Isatin | High diastereoselectivity and enantioselectivity |

| Friedel-Crafts Alkylation | Chiral phosphoric acids | Isatin | Formation of 3-substituted-3-hydroxyoxindoles in high yields and enantioselectivities |

| [3+2] Cycloaddition | Silver-based catalysts | N-alkenyl isatins | Synthesis of spiro-pyrrolidinyl oxindoles |

| Knoevenagel Condensation | Lewis bases (e.g., piperidine) | Isatin | Efficient synthesis of 3-substituted indolin-2-ones |

This table can be filtered and searched to explore different reaction types and catalysts that have been studied using the isatin scaffold.

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78 | |

| Vinyl triflate | PdCl₂(dppf), CuI | 65 | |

| Thiophene-2-boronic ester | Ni(COD)₂, PCy₃ | 82 |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Time (Days) | Purity Loss (%) | Major Byproduct |

|---|---|---|---|

| UV Light | 7 | 12 | Dehalogenated indoline |

| 60°C, Dry | 14 | 5 | None detected |

| pH 10 | 3 | 20 | Hydrolyzed dione |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.